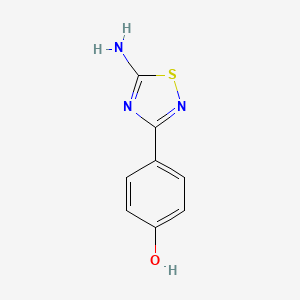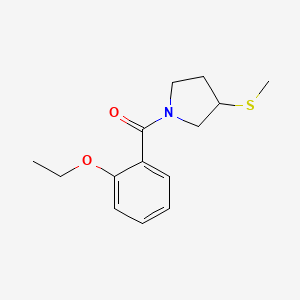![molecular formula C19H10Cl2N4OS B2436935 N-(benzimidazolo[1,2-c]quinazolin-6-yl)-2,5-dichlorothiophene-3-carboxamide CAS No. 397288-86-7](/img/structure/B2436935.png)
N-(benzimidazolo[1,2-c]quinazolin-6-yl)-2,5-dichlorothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazolines and quinazolinones are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
Synthesis Analysis
The synthesis of quinazoline and quinazolinone derivatives has been a subject of interest in medicinal chemistry. For instance, the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine leads to the formation of 2-substituted-3,1-(4H)-benzoxazin-4-one derivatives .
Molecular Structure Analysis
In the structure of some quinazoline derivatives, the phenol ring forms dihedral angles with the benzimidazole system and the quinazoline benzene ring . The orientation of the aniline ring is mainly determined by strong hydrogen bonds between the amino group and the non-fused quinazoline N atom .
Chemical Reactions Analysis
Quinazoline derivatives have been involved in various chemical reactions. For example, Michael addition of the amino group of the anthranilamide to the triple bond of the ketoalkyne generated the enaminone intermediate which upon acid catalyzed intramolecular cyclization with subsequent C-C bond cleavage afforded final product .
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Novel Compounds
Research has led to the development of new benzimidazo[1,2-c]quinazoline derivatives with significant biological activities. For example, the synthesis of benzimidazo[1,2-c]quinazoline-6(5H)-thiones has been explored, revealing these compounds' potential as precursors for drugs with antihypertensive, antiallergic, and antiasthmatic effects (Ivachtchenko, Kovalenko, & Drushlyak, 2002).
Antimicrobial and Antiviral Activities
Some derivatives have been evaluated for their antimicrobial activities against various pathogens. For instance, 3-[benzimidazo(1,2-c)quinazolin-5-yl]-2H-chromene-2-one derivatives have shown potent antibacterial and antifungal properties, indicating their utility as antimicrobial agents (Kuarm et al., 2011). Additionally, quinazolin-4(3H)-one derivatives have been tested for antiviral activities against respiratory and biodefense viruses, highlighting their potential in antiviral therapy (Selvam et al., 2007).
Anticancer Properties
The exploration of quinazolinone and benzimidazole derivatives in cancer treatment has been a significant focus. Studies report on the synthesis and cytotoxic evaluation of novel quinazolinone derivatives with substituted benzimidazole, showing promising cytotoxic activities against cancer cell lines, indicating their potential as anticancer agents (Taherian et al., 2019).
Pharmaceutical Development
PARP Inhibitor Development
In pharmaceutical research, specific benzimidazole carboxamide derivatives have been developed as PARP inhibitors, showing efficacy in cancer treatment. These compounds exhibit excellent enzyme and cellular potency, contributing to the development of treatments for cancer (Penning et al., 2009).
Anticonvulsant Activities
The synthesis and evaluation of novel 4-quinazolinone derivatives have been undertaken to determine their anticonvulsant activities. This research has identified compounds with superior anticonvulsant activities compared to reference drugs, providing new directions for developing anticonvulsant therapies (Noureldin et al., 2017).
Mechanism of Action
Target of Action
The compound, also known as Oprea1_678926, SR-01000445867, or 2,5-dichloro-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}thiophene-3-carboxamide, is a novel and potent scaffold of α-glucosidase inhibitors . α-Glucosidase is an enzyme that plays a crucial role in carbohydrate digestion, and its inhibition is an approved treatment for type 2 diabetes mellitus .
Mode of Action
The compound interacts with α-glucosidase, inhibiting its activity. This inhibition results in a decrease in the rate of carbohydrate digestion, leading to a reduction in the rate of glucose absorption and a consequent decrease in postprandial hyperglycemia .
Biochemical Pathways
By inhibiting α-glucosidase, the compound affects the carbohydrate digestion pathway. This results in a decrease in the breakdown of complex carbohydrates into glucose, leading to a reduction in postprandial blood glucose levels . This can help manage blood glucose levels in individuals with type 2 diabetes.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, it is known that similar compounds exhibit excellent to great inhibitory potencies with IC50 values ranging from 12.44 ± 0.38 μM to 308.33 ± 0.06 μM . These values suggest that the compound has a strong affinity for its target, which may contribute to its bioavailability.
Result of Action
The primary result of the compound’s action is a reduction in postprandial hyperglycemia, which is beneficial for managing blood glucose levels in individuals with type 2 diabetes . By inhibiting α-glucosidase, the compound slows down carbohydrate digestion, reducing the rate of glucose absorption and helping to control blood glucose levels.
Safety and Hazards
The safety and hazards associated with quinazoline and quinazolinone derivatives can also vary widely depending on their specific structures and substituents. Some quinazoline derivatives have been approved for clinical use, such as erlotinib and gefitinib, which are used for the treatment of lung and pancreatic cancers .
Future Directions
The future directions in the research of quinazoline and quinazolinone derivatives are promising. New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various types of cancers . The optimization of benzimidazole-based structures has resulted in marketed drugs, which are used as therapeutic agents in the treatment of various diseases .
properties
IUPAC Name |
N-(benzimidazolo[1,2-c]quinazolin-6-yl)-2,5-dichlorothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2N4OS/c20-15-9-11(16(21)27-15)18(26)24-19-23-12-6-2-1-5-10(12)17-22-13-7-3-4-8-14(13)25(17)19/h1-9H,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPXNGSJEGMPMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)NC(=O)C5=C(SC(=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2436855.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetamide](/img/structure/B2436856.png)



![6,7-difluoro-1-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2436863.png)
![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride](/img/structure/B2436864.png)
![2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid](/img/structure/B2436867.png)

![4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2436870.png)
![2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2436874.png)
![(E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2436875.png)